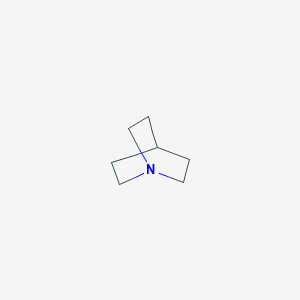
Oleoyl sarcosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl sarcosine is a N-acyl-amino acid.
Mechanism of Action
Target of Action
This compound is a derivative of sarcosine, an amino acid that plays a role in various biological processes
Mode of Action
The exact mode of action of Oleoyl sarcosine is not well-documented. As a derivative of sarcosine, it may interact with its targets in a similar manner. The presence of the oleoyl group could modify these interactions, leading to different effects . More research is required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Given its structural similarity to sarcosine, it may influence pathways involving this amino acid . .
Pharmacokinetics
Its bioavailability, or the extent and rate at which it reaches its site of action, is also unknown
Result of Action
As a derivative of sarcosine, it may have similar effects, but the presence of the oleoyl group could result in different outcomes . More research is needed to elucidate these effects.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-(N-Methyloleamido)acetic acid are not well-understood. It is possible that this compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
CAS No. |
110-25-8 |
|---|---|
Molecular Formula |
C21H39NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+ |
InChI Key |
DIOYAVUHUXAUPX-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |
Key on ui other cas no. |
16693-85-9 110-25-8 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)




